molecular formula C8H12N2 B1505395 2-(Aminomethyl)-6-methylaniline CAS No. 911845-89-1

2-(Aminomethyl)-6-methylaniline

Cat. No.: B1505395
CAS No.: 911845-89-1
M. Wt: 136.19 g/mol
InChI Key: XKVRYNGNXDBLEZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methylaniline is an aromatic amine with a molecular formula of C₈H₁₂N₂, featuring an aminomethyl group (-CH₂NH₂) at the ortho position (C2) and a methyl group (-CH₃) at the meta position (C6) relative to the aromatic amine (-NH₂). This compound is structurally distinct due to its dual substitution pattern, which influences its electronic properties, solubility, and reactivity. For example, it has been utilized in multi-step syntheses involving coupling reactions with benzaldehyde derivatives and amines to generate complex molecules, as evidenced by LCMS data (m/z 245 [M+H]⁺) and HPLC retention times (0.75 minutes under specific conditions) .

Properties

CAS No.

911845-89-1

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(aminomethyl)-6-methylaniline

InChI

InChI=1S/C8H12N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5,9-10H2,1H3

InChI Key

XKVRYNGNXDBLEZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CN)N

Canonical SMILES

CC1=C(C(=CC=C1)CN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-(Aminomethyl)-6-methylaniline differ primarily in substituent groups, which significantly affect their chemical behavior, applications, and regulatory status. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
2-(Aminomethyl)-6-methylaniline -NH₂ (C1), -CH₂NH₂ (C2), -CH₃ (C6) C₈H₁₂N₂ 136.20 (calculated) Pharmaceutical intermediate, LCMS m/z 245
2-Chloro-6-methylaniline -NH₂ (C1), -Cl (C2), -CH₃ (C6) C₇H₈ClN 141.60 Agrochemical synthesis; CAS 87-63-8
2-Ethyl-6-methylaniline -NH₂ (C1), -CH₂CH₃ (C2), -CH₃ (C6) C₉H₁₃N 135.21 Metabolite of acetochlor herbicides; CAS 24549-06-2
2-Hydroxy-6-methylaniline -NH₂ (C1), -OH (C2), -CH₃ (C6) C₇H₉NO 123.15 Dye intermediate; synonym: 2-amino-m-cresol
2-Fluoro-6-methylaniline -NH₂ (C1), -F (C2), -CH₃ (C6) C₇H₈FN 125.14 Fluorinated building block for drug discovery
2-Methyl-6-nitroaniline -NH₂ (C1), -NO₂ (C6), -CH₃ (C2) C₇H₈N₂O₂ 152.15 Explosives precursor; CAS 570-24-1

Reactivity and Functional Group Impact

  • Electron-Withdrawing Groups (Cl, NO₂): 2-Chloro-6-methylaniline and 2-Methyl-6-nitroaniline exhibit reduced nucleophilicity due to electron-withdrawing substituents, making them suitable for electrophilic substitution reactions in agrochemicals or explosives .
  • Electron-Donating Groups (CH₃, CH₂NH₂): 2-(Aminomethyl)-6-methylaniline and 2-Ethyl-6-methylaniline are more nucleophilic, favoring condensation or coupling reactions. The aminomethyl group in the former enhances its utility in forming Schiff bases or metal complexes .
  • Hydroxyl Group :
    • 2-Hydroxy-6-methylaniline participates in hydrogen bonding, increasing solubility in polar solvents and enabling use in dye chemistry .

Regulatory and Industrial Relevance

  • Agrochemical Metabolites :
    • 2-Ethyl-6-methylaniline and 2-(1-Hydroxyethyl)-6-methylaniline are hydrolysis products of acetochlor, a herbicide. Regulatory bodies monitor these compounds as residue markers (e.g., maximum residue limits: 1.5 ppm in soya beans) .
  • Pharmaceutical Synthesis: 2-(Aminomethyl)-6-methylaniline is employed in multi-step syntheses of bioactive molecules, validated by LCMS and HPLC data .

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